A Comprehensive Technical Guide to 2-(Difluoromethoxy)-5-fluoropyridine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2-(Difluoromethoxy)-5-fluoropyridine for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, 2-(Difluoromethoxy)-5-fluoropyridine has emerged as a compound of significant interest. This guide provides a detailed technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of 2-(Difluoromethoxy)-5-fluoropyridine
Identifying and understanding the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.
CAS Number: 1214360-67-4
Molecular Formula: C₆H₄F₃NO
Molecular Weight: 163.098 g/mol
| Property | Value/Information | Source |
| CAS Number | 1214360-67-4 | Publicly available chemical databases |
| Molecular Formula | C₆H₄F₃NO | Calculated |
| Molecular Weight | 163.098 g/mol | Calculated |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structural analogues |
The presence of the difluoromethoxy group and a fluorine atom on the pyridine ring suggests that 2-(Difluoromethoxy)-5-fluoropyridine possesses a unique combination of lipophilicity and metabolic stability, making it an attractive building block in drug design.[1]
Synthesis and Reactivity
The synthesis of fluorinated pyridines often involves multi-step sequences, leveraging halogen exchange reactions or building the pyridine ring from fluorinated precursors. While a specific, detailed synthesis protocol for 2-(Difluoromethoxy)-5-fluoropyridine is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds.
A likely precursor for the introduction of the difluoromethoxy group is a corresponding hydroxypyridine. The synthesis could, therefore, involve the difluoromethylation of 5-fluoro-2-hydroxypyridine.
Caption: Proposed synthesis workflow for 2-(Difluoromethoxy)-5-fluoropyridine.
The reactivity of 2-(Difluoromethoxy)-5-fluoropyridine is largely dictated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This is a key feature that allows for the facile introduction of a wide range of functional groups, a critical aspect in the generation of compound libraries for drug screening.
The difluoromethoxy group is generally considered to be metabolically robust due to the strength of the carbon-fluorine bonds, which is a desirable characteristic for drug candidates.[1]
Applications in Drug Development
The incorporation of the 2-(difluoromethoxy)-5-fluoropyridinyl moiety into a larger molecule can impart several beneficial properties, including:
-
Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are resistant to enzymatic cleavage, which can lead to a longer in vivo half-life of the drug.[1]
-
Modulation of Physicochemical Properties: The fluorine atoms can influence the lipophilicity and pKa of the molecule, which in turn affects its solubility, permeability, and binding to biological targets.
-
Improved Target Binding: The unique electronic nature of the fluorinated pyridine ring can lead to favorable interactions with the active site of a target protein.
While specific examples of marketed drugs containing the 2-(Difluoromethoxy)-5-fluoropyridine fragment are not yet prominent, its structural motifs are present in various compounds under investigation. For instance, the related compound, 2-amino-5-fluoropyridine, is a crucial intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[2][3] Furthermore, a derivative, 2-(2-(Difluoromethoxy)-5-fluoropyridin-3-yl)acetic acid, is available as a building block, indicating its utility in the synthesis of more complex molecules for pharmaceutical research.[4] The agrochemical industry has also utilized similar structures, such as 2-(difluoromethoxy)-6-fluoropyridine, in the development of herbicides.[5]
The availability of 2-(Difluoromethoxy)-5-fluoropyridine as a research chemical facilitates its use in the exploration of new chemical entities for a wide range of therapeutic areas.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]
Potential Hazards (inferred from related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.[6][8]
-
May cause skin, eye, and respiratory tract irritation.[6][7][8]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
2-(Difluoromethoxy)-5-fluoropyridine represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a difluoromethoxy group and a fluorinated pyridine core offers a powerful tool for modulating the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such fluorinated intermediates will undoubtedly play a crucial role in the future of pharmaceutical innovation.
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